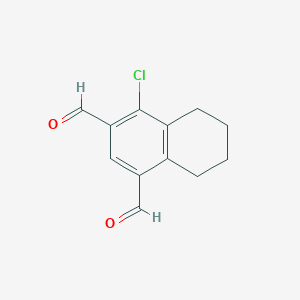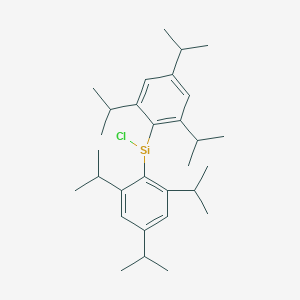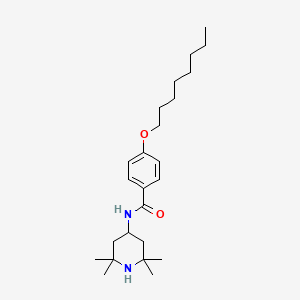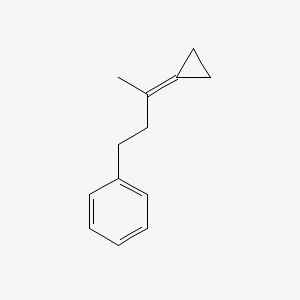
Benzene, (3-cyclopropylidenebutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3-cyclopropylidenebutyl)-: is an organic compound that features a benzene ring substituted with a 3-cyclopropylidenebutyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions. For Benzene, (3-cyclopropylidenebutyl)-, one possible synthetic route is the Friedel-Crafts alkylation, where benzene reacts with a cyclopropylidenebutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (3-cyclopropylidenebutyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons .
Applications De Recherche Scientifique
Chemistry: Benzene, (3-cyclopropylidenebutyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, benzene derivatives are often studied for their potential pharmacological properties. Benzene, (3-cyclopropylidenebutyl)- may be investigated for its interactions with biological macromolecules and its potential as a drug candidate .
Industry: In the industrial sector, benzene derivatives are used in the production of polymers, resins, and other materials. Benzene, (3-cyclopropylidenebutyl)- can serve as a precursor for the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Benzene, (3-cyclopropylidenebutyl)- involves its interaction with molecular targets through its aromatic ring and cyclopropylidene group. The benzene ring can participate in π-π interactions with other aromatic systems, while the cyclopropylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Benzene, (3-cyclopropylmethyl)-
- Benzene, (3-cyclopropylpropyl)-
- Benzene, (3-cyclopropylbutyl)-
Comparison: Benzene, (3-cyclopropylidenebutyl)- is unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity compared to similar compounds with cyclopropylmethyl, cyclopropylpropyl, or cyclopropylbutyl groups. The cyclopropylidene group can undergo specific ring-opening reactions that are not observed in its analogs, making it a valuable compound for specialized applications .
Propriétés
| 113327-82-5 | |
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-cyclopropylidenebutylbenzene |
InChI |
InChI=1S/C13H16/c1-11(13-9-10-13)7-8-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clé InChI |
IDUKVGJPVVRNQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


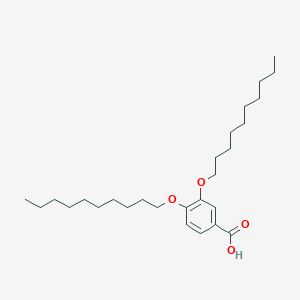
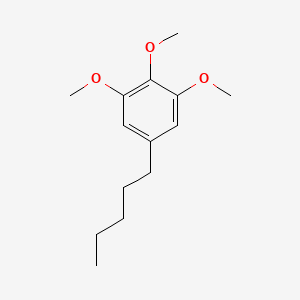
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/no-structure.png)

